Cas no 78941-93-2 (7-Chloro-8-Methylquinoline)

7-Chloro-8-Methylquinoline structure
7-Chloro-8-Methylquinoline structure
Nome do Produto:7-Chloro-8-Methylquinoline
N.o CAS:78941-93-2
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD09743893
CID:60040
PubChem ID:13090783

7-Chloro-8-Methylquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Chloro-8-methylquinoline
    • Quinoline, 7-chloro-8-methyl-
    • 7-chloro-8-methyl-quinoline
    • KSC494E4D
    • 7-chloranyl-8-methyl-quinoline
    • NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • STL555017
    • BBL101221
    • TRA0073650
    • RP23908
    • SY021168
    • AB0026740
    • ST2406562
    • W8475
    • 941C932
    • A83
    • 7-Chloro-8-methylquinoline (ACI)
    • 7-Chloro-8-Methylquinoline
    • MDL: MFCD09743893
    • Inchi: 1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
    • Chave InChI: NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C2C(C=CC=N2)=CC=1

Propriedades Computadas

  • Massa Exacta: 177.03500
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 160
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 12.9
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Ponto de ebulição: 278℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.19660

7-Chloro-8-Methylquinoline Informações de segurança

7-Chloro-8-Methylquinoline Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-8-Methylquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D956219-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-06-07
Enamine
EN300-96438-2.5g
7-chloro-8-methylquinoline
78941-93-2 95%
2.5g
$35.0 2024-05-21
Enamine
EN300-96438-5.0g
7-chloro-8-methylquinoline
78941-93-2 95%
5.0g
$60.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-300079-1g
7-Chloro-8-methylquinoline,
78941-93-2
1g
¥1053.00 2023-09-05
Enamine
EN300-96438-0.05g
7-chloro-8-methylquinoline
78941-93-2 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96438-0.1g
7-chloro-8-methylquinoline
78941-93-2 95%
0.1g
$19.0 2024-05-21
Chemenu
CM121481-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-07-23
TRC
C369355-10 g
7-Chloro-8-methylquinoline
78941-93-2
10g
$ 430.00 2022-01-10
Chemenu
CM121481-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$204 2021-08-06
eNovation Chemicals LLC
D205132-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$165 2024-05-24

7-Chloro-8-Methylquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

Método de produção 3

Condições de reacção
Referência
Product class 3: quinolines
Larsen, R. D.; Cai, D., Science of Synthesis, 2005, 15, 389-549

Método de produção 4

Condições de reacção
1.1 Reagents: Chlorine
Referência
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized; pH 9 - 10
Referência
Iodonium Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation
Jiang, Yuqin; Li, Pengfei; Zhao, Jie; Liu, Bingxian ; Li, Xingwei, Organic Letters, 2020, 22(19), 7475-7479

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide ;  0.5 h, rt; rt → 140 °C; 3 h, 140 °C; 1 h, 140 °C → 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Referência
Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides
Thakur, Dinesh Gopichand ; Sahoo, Tapan; Sen, Chiranjit; Rathod, Nilesh; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2022, 87(24), 16343-16350

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

Método de produção 10

Condições de reacção
1.1 1 h, 160 °C; 160 °C → 100 °C
1.2 Reagents: Sodium iodide ;  100 °C → 150 °C
1.3 Reagents: Sulfuric acid ;  150 °C; 1 h, 150 °C
Referência
Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines
Thakur, Dinesh Gopichand ; Rathod, Nileshkumar B.; Patel, Sachinkumar D.; Patel, Dharmik M.; Patel, Raj N.; et al, Journal of Organic Chemistry, 2024, 89(2), 1058-1063

Método de produção 11

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Referência
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; Wang, Peng; Zhou, De-rui, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Método de produção 12

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

7-Chloro-8-Methylquinoline Raw materials

7-Chloro-8-Methylquinoline Preparation Products

7-Chloro-8-Methylquinoline Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:78941-93-2)7-Chloro-8-Methylquinoline
A839535
Pureza:99%
Quantidade:25g
Preço ($):218.0